2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Description
This compound features a benzimidazole core linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a benzothiazole ring. Its molecular formula is C₁₆H₁₂N₄OS₂, with a molecular weight of 356.43 g/mol. The structural uniqueness arises from the combination of two heterocyclic systems (benzimidazole and benzothiazole), both known for their roles in medicinal chemistry. Benzimidazole derivatives are associated with antimicrobial, antiviral, and anticancer activities, while benzothiazoles are prevalent in kinase inhibitors and antitumor agents . The thioacetamide linker may enhance metabolic stability and influence hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,17,18)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOLMLOYLGMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Ring Formation
The benzodiazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For example, refluxing 1,2-diaminobenzene with thioglycolic acid in hydrochloric acid yields 2-mercaptobenzodiazole, a key intermediate. Optimization studies reveal that reaction temperatures above 120°C and prolonged reflux (12–18 hours) improve cyclization efficiency but risk decarboxylation side reactions.
Benzothiazole Synthesis
Parallel synthesis of the benzothiazole component employs 2-aminothiophenol condensed with acetyl chloride in anhydrous dichloromethane. This step requires strict moisture control to prevent hydrolysis of the intermediate thioester. Recent modifications utilize microwave irradiation (150°C, 30 min) to accelerate ring closure while maintaining yields >85%.
Coupling Strategies
The critical sulfanyl-acetamide bridge is constructed through nucleophilic displacement reactions. A representative protocol involves:
- Chloroacetylation : Treating 2-mercaptobenzodiazole with chloroacetyl chloride (1.2 eq) in THF at 0°C yields 2-(chloroacetamido)benzodiazole.
- Thiolate Coupling : Reacting the chloro intermediate with 2-aminobenzothiazole in the presence of K₂CO₃ (2.5 eq) in DMF at 60°C for 6 hours facilitates SN2 displacement.
Table 1 : Optimization of Traditional Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +22% |
| Temperature (°C) | 40–80 | 60 | +15% |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ | +18% |
| Reaction Time (h) | 4–10 | 6 | +9% |
Despite these optimizations, traditional methods face limitations in scalability (<50% yields for multi-gram batches) and regioselectivity challenges during heterocycle functionalization.
Modern Electrochemical Synthesis
Microflow Reactor Design
The electrochemical azolation methodology developed by Laudadio et al. (2021) provides a catalyst-free alternative for constructing C–N bonds between aromatic systems. Adapted for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(1,3-Benzothiazol-2-yl)acetamide, this approach employs:
- Anodic Oxidation : A graphite electrode oxidizes the benzothiazole component at 1.8 V vs Ag/AgCl, generating a radical cation susceptible to nucleophilic attack by deprotonated benzodiazole-2-thiol.
- Solvent System : Hexafluoro-2-propanol (HFIP)/CH₂Cl₂ (7:3 v/v) enhances stability of reactive intermediates while suppressing side reactions.
Table 2 : Electrochemical vs Traditional Coupling
| Metric | Electrochemical Method | Traditional Method |
|---|---|---|
| Yield (%) | 78 ± 3 | 52 ± 5 |
| Reaction Time (min) | 10 | 360 |
| Temperature (°C) | 25 | 60 |
| Catalyst Required | No | Yes (K₂CO₃) |
This method reduces byproduct formation (<5% homocoupled species) through precise potential control and rapid mixing in the microflow system.
Suzuki-Miyaura Cross-Coupling Applications
Boronic Ester Preparation
The benzothiazole boronic ester precursor is synthesized via iridium-catalyzed C–H borylation of 2-bromobenzothiazole. Using [Ir(COD)OMe]₂ (2 mol%) and bis(pinacolato)diboron (1.5 eq) in THF at 80°C achieves 89% conversion within 8 hours.
Acetamide Installation
Post-coupling acetylation employs a two-step protocol:
- Bis-Acetylation : Treat the coupled product with acetic anhydride (3 eq) in pyridine at 0°C.
- Selective Deacetylation : Methanolic ammonia (7N, 10 eq) selectively removes the N-acetyl group while preserving the sulfanyl-acetamide linkage.
Equation 1 : Suzuki-Miyaura Coupling Mechanism
$$
\text{Ar–Br} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–Ar'} + \text{B(OH)}3 + \text{HBr}
$$
This method achieves exceptional regiocontrol (>98% by HPLC) but requires rigorous exclusion of oxygen to prevent palladium deactivation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥99.5% purity at 254 nm, with retention time = 6.78 min.
Challenges in Large-Scale Production
Solvent Limitations
DMF, while optimal for coupling efficiency, complicates waste management due to its high boiling point (153°C). Recent efforts substitute with cyclopentyl methyl ether (CPME), achieving comparable yields (75%) with improved environmental metrics.
Sulfur Oxidation
The sulfanyl bridge is susceptible to over-oxidation during workup, generating sulfoxide (8–12%) and sulfone (3–5%) byproducts. Adding 1% w/v ascorbic acid to quenching solutions suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that derivatives containing benzodiazole and benzothiazole structures exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. For instance, compounds derived from similar structures have demonstrated significant inhibition against MAO-B, suggesting potential therapeutic benefits for depression comorbidities associated with neurodegenerative disorders .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. Compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of mitochondrial function .
Multi-targeted Drug Candidates
The design of multi-targeted directed ligands (MTDLs) has become an essential strategy in drug discovery for complex diseases. Compounds incorporating both benzodiazole and benzothiazole moieties have been synthesized to act on multiple biological targets simultaneously. This approach is particularly relevant for conditions like cancer and neurodegeneration where multiple pathways are involved .
Case Studies
Several studies provide insights into the efficacy of compounds related to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide:
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Fluorescent Properties: The compound’s fluorescence can be attributed to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally related analogs is provided below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Bioactivity: The benzothiazole moiety in the target compound distinguishes it from analogs like W1 (), which uses a dinitrophenyl group. The hydrazide group in ’s compound may enhance hydrogen bonding but reduce metabolic stability compared to the acetamide linker in the target compound .
Synthetic and Crystallographic Considerations :
- Synthesis of such compounds typically involves coupling benzimidazole/thiazole precursors with activated acetamide intermediates (e.g., using benzoyl chloride or thioacetic acid) .
- X-ray crystallography (e.g., via SHELX programs, ) is critical for confirming stereochemistry and hydrogen-bonding networks, which influence drug-receptor interactions .
Hydrogen-Bonding and Solubility: The acetamide group in the target compound can act as both donor and acceptor in hydrogen bonds, unlike the hydrazide in , which primarily donates H-bonds. This may improve membrane permeability .
Table 2: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 356.43 | 382.49 | 207.25 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 7 | 4 |
| LogP (Predicted) | 3.2 | 2.8 | 1.5 |
Biological Activity
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a benzodiazole and a benzothiazole moiety. Its chemical formula is with a molecular weight of 300.35 g/mol. The presence of sulfur in the benzodiazole ring enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzodiazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Benzothiazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The biological activity of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors (e.g., GABA receptors), influencing neurotransmitter release and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Activity
A study conducted on related benzodiazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating effective inhibition at relatively low concentrations .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through the intrinsic pathway. Flow cytometry analysis showed increased annexin V positivity, suggesting early apoptotic changes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the acetamide backbone by reacting 1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., sodium acetate) to generate an intermediate.
- Step 2 : Sulfanyl group introduction by coupling the intermediate with 1H-1,3-benzodiazol-2-thiol under reflux conditions in ethanol or dichloromethane .
- Key Conditions : Reactions are monitored via thin-layer chromatography (TLC; chloroform:methanol 7:3) to confirm completion .
Q. Table 1: Representative Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | Chloroacetyl chloride, NaOAc, ethanol, reflux | 65–75 | |
| 2 | 1H-1,3-benzodiazol-2-thiol, DCM, room temperature | 80–85 |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton and carbon environments, especially distinguishing benzothiazole (δ 7.2–8.5 ppm) and benzodiazole (δ 6.8–7.6 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 306.4 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds in dimeric structures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer : Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in Step 2 compared to ethanol .
- Catalysis : Using 4-dimethylaminopyridine (DMAP) as a catalyst accelerates intermediate formation in Step 1 .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions during thiol coupling .
Q. Table 2: Optimization Variables and Outcomes
| Variable | Impact on Yield | Source |
|---|---|---|
| DMF vs. ethanol | +15% yield | |
| DMAP (5 mol%) | +20% efficiency | |
| Reduced temperature | Purity >95% |
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variance : Impurities (>5%) skew bioactivity results. Use preparative HPLC to achieve ≥98% purity .
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT protocol, cell line passage number) to reduce variability .
- Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out positional isomer interference .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2) based on PubChem-derived 3D structures .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values using Gaussian 09 .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic vs. Static Structures : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare NOESY (solution) and crystallographic data (solid) to identify dominant conformers .
- Tautomeric Forms : Benzodiazole-thione/thal tautomers may coexist. Use ¹H-¹⁵N HMBC NMR to detect nitrogen hybridization shifts .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) with doxorubicin as a positive control .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .
- Target Inhibition : Western blotting for caspase-3/9 activation post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
